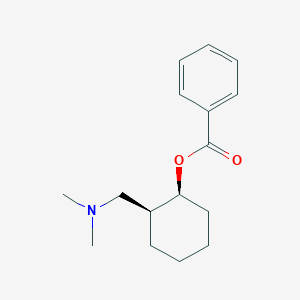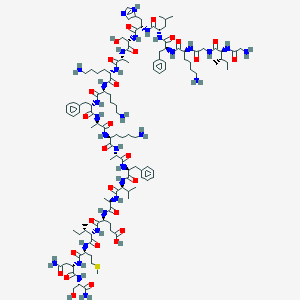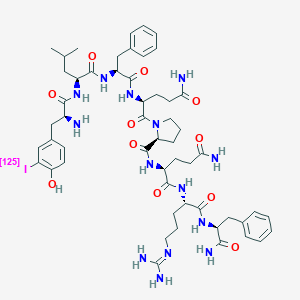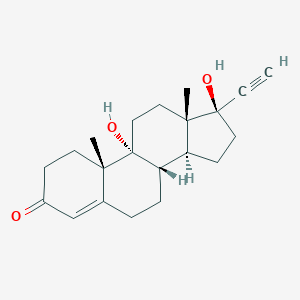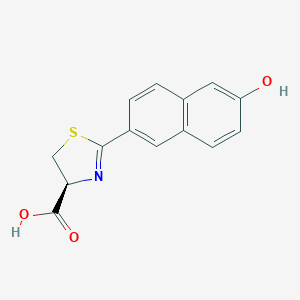
Carbathymidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbathymidine, also known as 1-(2-deoxy-beta-D-ribofuranosyl) uracil, is a modified nucleoside analog that has been widely used in scientific research. It is structurally similar to thymidine, a natural nucleoside found in DNA, but with a carbonyl group instead of a methyl group at the 5-position of the pyrimidine ring. This modification confers unique properties to carbathymidine, making it a valuable tool in various fields of research.
Mécanisme D'action
Carbathymidine acts as a competitive inhibitor of thymidine kinase, an enzyme involved in the phosphorylation of thymidine to form thymidine monophosphate, a precursor for DNA synthesis. By inhibiting this enzyme, carbathymidine can disrupt DNA synthesis and replication, leading to cell death.
Biochemical and Physiological Effects:
Carbathymidine has been shown to induce DNA damage and apoptosis in cancer cells, making it a potential anticancer agent. It has also been shown to have antiviral activity against herpes simplex virus and human immunodeficiency virus. However, carbathymidine can also have toxic effects on normal cells, limiting its use in clinical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of carbathymidine is its stability, making it a reliable tracer molecule for long-term experiments. It is also readily available and relatively easy to synthesize. However, its toxicity and potential off-target effects can limit its use in certain experiments. Additionally, the competitive inhibition of thymidine kinase by carbathymidine can lead to the accumulation of thymidine monophosphate, which can interfere with other metabolic pathways.
Orientations Futures
Future research on carbathymidine could focus on developing new analogs with improved efficacy and reduced toxicity. Additionally, new applications for carbathymidine in drug development and disease diagnosis could be explored. Further studies on the mechanism of action and biochemical effects of carbathymidine could also provide insights into its potential as a therapeutic agent.
Méthodes De Synthèse
Carbathymidine can be synthesized through several methods, including chemical synthesis and enzymatic conversion. Chemical synthesis involves the reaction of uracil with ribose in the presence of protecting groups and various reagents. Enzymatic conversion, on the other hand, utilizes enzymes such as thymidine phosphorylase and uridine phosphorylase to catalyze the conversion of thymidine or uridine into carbathymidine.
Applications De Recherche Scientifique
Carbathymidine has been extensively used in scientific research as a tracer molecule to study DNA synthesis, repair, and degradation. It is also used as a substrate for enzymes involved in nucleotide metabolism and as a probe to study the structure and function of nucleic acids. Additionally, carbathymidine has been used in the development of new drugs and as a diagnostic tool for cancer and viral infections.
Propriétés
Numéro CAS |
114884-15-0 |
|---|---|
Nom du produit |
Carbathymidine |
Formule moléculaire |
C11H16N2O4 |
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
1-[(1R,3R,4S)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O4/c1-6-4-13(11(17)12-10(6)16)8-2-7(5-14)9(15)3-8/h4,7-9,14-15H,2-3,5H2,1H3,(H,12,16,17)/t7-,8+,9+/m0/s1 |
Clé InChI |
ZOZRLTAJWLEGLG-DJLDLDEBSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@@H]2C[C@H]([C@@H](C2)O)CO |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(C2)O)CO |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(C2)O)CO |
Synonymes |
carbathymidine carbathymidine, (-)-isomer carbocyclic thymidine D-carba T |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[6-[[10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl] 4-[2-(4-azido-3-iodophenyl)ethylamino]-4-oxobutanoate](/img/structure/B219496.png)


